![molecular formula C15H21NO2S B12582664 Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- CAS No. 332913-57-2](/img/structure/B12582664.png)
Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- is a chemical compound with the molecular formula C15H21NO2S . This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a hydroxyphenylthioethyl substituent. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- typically involves the reaction of cyclohexanecarboxylic acid with an amine derivative. The process may include steps such as esterification, amidation, and thiolation to introduce the hydroxyphenylthioethyl group . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carboxamide group may produce amines.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- include other carboxamides and thioethers with hydroxyphenyl substituents. Examples include:
- Cyclohexanecarboxamide derivatives with different substituents on the phenyl ring.
- Thioether compounds with varying alkyl or aryl groups.
Uniqueness
What sets Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
332913-57-2 |
|---|---|
Formule moléculaire |
C15H21NO2S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
N-[2-(4-hydroxyphenyl)sulfanylethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2S/c17-13-6-8-14(9-7-13)19-11-10-16-15(18)12-4-2-1-3-5-12/h6-9,12,17H,1-5,10-11H2,(H,16,18) |
Clé InChI |
UVWRZAORAZFSHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NCCSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


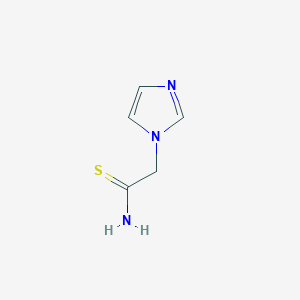
![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
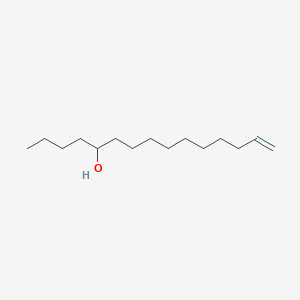
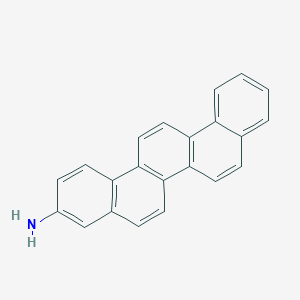
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
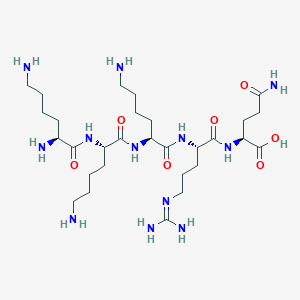
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
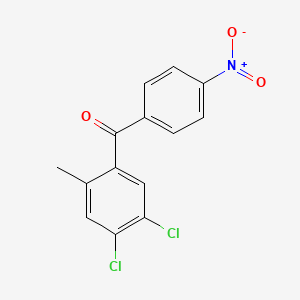
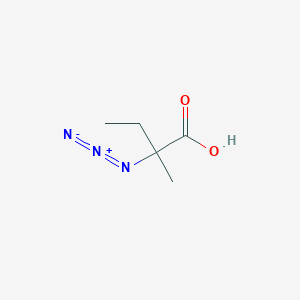

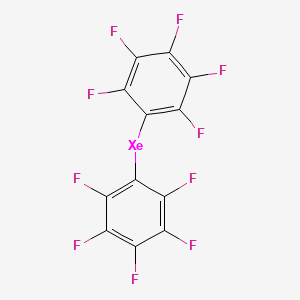
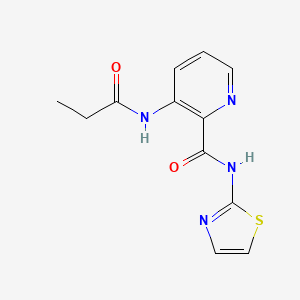

![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
